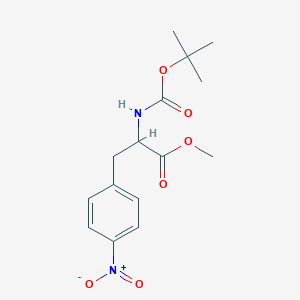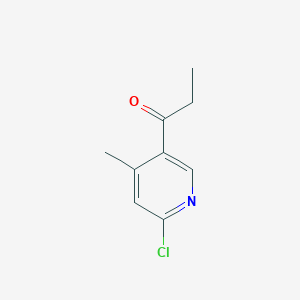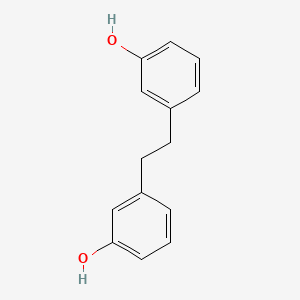![molecular formula C10H19N3O2 B8759736 Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide CAS No. 929020-77-9](/img/structure/B8759736.png)
Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methacrylamide group attached to a hexanohydrazide backbone, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide typically involves the reaction of methacryloyl chloride with hexanohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction of Methacryloyl Chloride with Hexanohydrazide: Methacryloyl chloride is added dropwise to a solution of hexanohydrazide in an appropriate solvent, such as dichloromethane, under cooling conditions to control the exothermic reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the reaction in larger reactors with optimized conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methacrylamide group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide has found applications in various scientific research fields, including:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Biology: The compound is utilized in the development of bioconjugates and as a linker in the synthesis of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide involves its interaction with specific molecular targets and pathways. The methacrylamide group can participate in polymerization reactions, leading to the formation of polymeric networks. The hexanohydrazide moiety can interact with biological molecules, facilitating the formation of bioconjugates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide can be compared with other similar compounds, such as:
N-(2-Hydroxypropyl)methacrylamide (HPMA): Both compounds contain methacrylamide groups, but HPMA has a hydroxypropyl group instead of a hexanohydrazide moiety.
Methacrylamide: This simpler compound lacks the hexanohydrazide backbone, resulting in different chemical properties and reactivity.
Hexanohydrazide: This compound lacks the methacrylamide group, leading to different applications and reactivity.
Properties
CAS No. |
929020-77-9 |
|---|---|
Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-(6-hydrazinyl-6-oxohexyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H19N3O2/c1-8(2)10(15)12-7-5-3-4-6-9(14)13-11/h1,3-7,11H2,2H3,(H,12,15)(H,13,14) |
InChI Key |
LYUQWAGPWZUFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



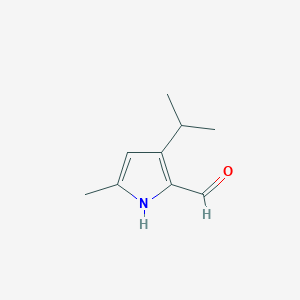
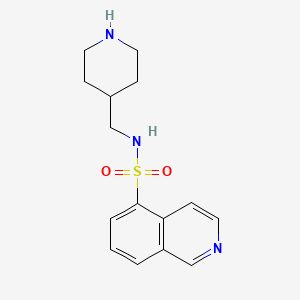
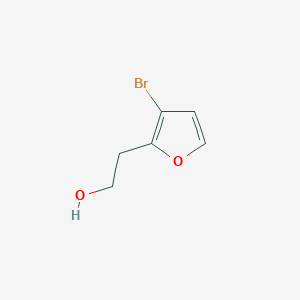
![5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B8759684.png)
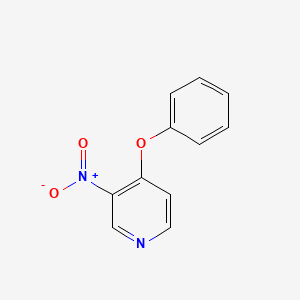

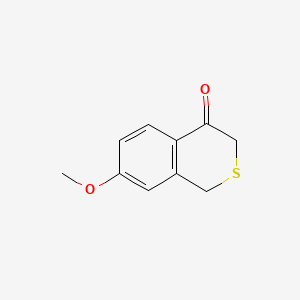
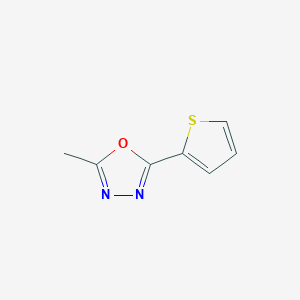
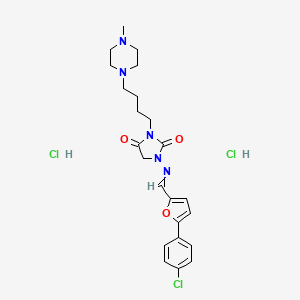
![2-(5-Bromopyridin-2-yl)benzo[d]thiazole](/img/structure/B8759730.png)
